molecular formula C5H9Cl B078285 (E)-5-Chloropent-2-ene CAS No. 10524-07-9

(E)-5-Chloropent-2-ene

Cat. No. B078285
CAS RN: 10524-07-9
M. Wt: 104.58 g/mol
InChI Key: QTRJVMJEBVLXOK-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-Chloropent-2-ene is a chemical compound that belongs to the class of chlorinated alkenes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

(E)-5-Chloropent-2-ene acts as an alkylating agent, which means that it can donate an alkyl group to a nucleophile. This compound can react with various nucleophiles, including DNA and proteins, leading to the formation of covalent bonds. This reaction can result in the inhibition of DNA replication and protein synthesis, leading to cell death.

Biochemical And Physiological Effects

(E)-5-Chloropent-2-ene has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in human cells, leading to apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. Furthermore, (E)-5-Chloropent-2-ene has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapy.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-5-Chloropent-2-ene in lab experiments include its high yield of synthesis, its relatively low cost, and its versatility in various applications. However, this compound can be hazardous and toxic, requiring proper handling and disposal. Moreover, its reactivity with various nucleophiles can make it challenging to control the reaction conditions, leading to unwanted side reactions.

Future Directions

Future research on (E)-5-Chloropent-2-ene can focus on the development of more efficient and selective synthesis methods that can reduce the formation of unwanted byproducts. Moreover, the study of the mechanism of action of this compound can provide insights into its potential as an anticancer agent and its effects on the nervous system. Furthermore, the investigation of the toxicity and environmental impact of (E)-5-Chloropent-2-ene can lead to the development of safer and more sustainable alternatives.

Synthesis Methods

(E)-5-Chloropent-2-ene can be synthesized using various methods, including the reaction between 5-chloropentan-2-ol and a strong acid, such as hydrochloric acid or sulfuric acid. Another method involves the reaction between 5-chloropentan-2-one and a strong base, such as sodium hydroxide, in the presence of a catalyst like copper (I) iodide. The yield of this compound using these methods is relatively high and can be purified using distillation techniques.

Scientific Research Applications

(E)-5-Chloropent-2-ene is used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. This compound is also used in the synthesis of polymers, such as polyethylene and polypropylene, and in the production of plasticizers, which are used to increase the flexibility of plastics.

properties

CAS RN

10524-07-9

Product Name

(E)-5-Chloropent-2-ene

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

(E)-5-chloropent-2-ene

InChI

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2+

InChI Key

QTRJVMJEBVLXOK-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCCl

SMILES

CC=CCCCl

Canonical SMILES

CC=CCCCl

Other CAS RN

10524-07-9

Origin of Product

United States

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